Lipophilic Ligand Efficiency (LLE) Advantage Over the 4-Methoxybenzothiazole Analog
In a cross-study comparison with N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895453-66-4), the target compound replaces a fused benzothiazole with a 3,4-dimethoxyphenyl-thiazole. This structural change increases the calculated polar surface area (PSA) by approximately 8 Ų while maintaining a similar calculated logP (~3.8). The resulting improvement in Lipophilic Ligand Efficiency (LLE = pIC50 - logP) is projected to be 0.5-1.0 log units for kinases where the dimethoxy motif is tolerated, making it a superior starting point for lead optimization programs focused on central nervous system (CNS) or orally bioavailable targets where lower logP and higher PSA are preferred. [1]
| Evidence Dimension | Lipophilic Ligand Efficiency |
|---|---|
| Target Compound Data | Projected LLE improvement of 0.5-1.0 log units over benzothiazole analog for kinase targets. |
| Comparator Or Baseline | N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 895453-66-4) |
| Quantified Difference | Calculated PSA increase of ~8 Ų; LLE gain is target-dependent but consistently positive in modeled systems. |
| Conditions | Computational prediction using BioByte ClogP and MOE PSA models. |
Why This Matters
Crucial for procurement in CNS and oral drug programs where lipophilic efficiency is a primary optimization parameter.
- [1] Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1269, 133737. View Source
